2-ethoxy-N-{1-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}acetamide
Description
The compound 2-ethoxy-N-{1-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}acetamide features a pyrazole core substituted with a methyl group at position 3 and a thiazole ring at position 1. The thiazole is further functionalized with a 4-ethoxyphenyl group, while the pyrazole nitrogen is linked to an ethoxy-substituted acetamide moiety. This structure is characteristic of bioactive molecules targeting enzymes or receptors, particularly in kinase inhibition or anti-inflammatory applications.
Properties
IUPAC Name |
2-ethoxy-N-[2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S/c1-4-25-11-18(24)21-17-10-13(3)22-23(17)19-20-16(12-27-19)14-6-8-15(9-7-14)26-5-2/h6-10,12H,4-5,11H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCMRCQICDDNBHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NC1=CC(=NN1C2=NC(=CS2)C3=CC=C(C=C3)OCC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Comparisons
Table 1: Key Structural Features of Analogs
Key Observations :
- The target compound shares the ethoxyacetamide group with and analogs, which enhance solubility and binding affinity.
- Unlike chlorophenyl/cyano-substituted pyrazoles (), the ethoxyphenyl-thiazole moiety in the target compound may confer improved selectivity for hydrophobic binding pockets.
- The absence of a morpholine-carbonyl group (as in ) or trifluoromethyl groups (as in ) suggests distinct electronic and steric properties.
Key Observations :
- Synthesis: The target compound’s synthesis may parallel ’s use of trityl protection and Pd/C-catalyzed reductions for amino group introduction. However, its thiazole formation could involve Hantzsch thiazole synthesis, as seen in ’s acetamide-thiazole derivatives.
- Pharmacology: The ethoxyphenyl-thiazole motif is recurrent in GPCR antagonists (), while acetamide-pyrazole hybrids are linked to kinase inhibition ().
Electronic and Physicochemical Properties
For example:
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